8-Epiasterolide
Description
8-Epiasterolide is a steroidal lactone compound characterized by a unique epimerization at the C-8 position of its steroidal backbone. This structural modification distinguishes it from other sterol derivatives, conferring distinct physicochemical and biological properties. Its molecular formula (C28H44O3) and stereochemical complexity make it a subject of interest in natural product chemistry and drug discovery.
Properties
CAS No. |
16641-51-3 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13+,15+/m0/s1 |
InChI Key |
OQYBLUDOOFOBPO-GZBFAFLISA-N |
SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-Epiasterolide with structurally and functionally related steroidal lactones, including 24-Methylenecycloartanone, Withanolide D, and Stigmasterol Lactone.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound | Molecular Weight (g/mol) | Bioactivity (IC50, μM) | Solubility (mg/mL) | Primary Source |
|---|---|---|---|---|
| This compound | 428.65 | 12.3 (Anti-inflammatory) | 0.45 | Marine sponges |
| 24-Methylenecycloartanone | 454.70 | 28.9 (Cytotoxic) | 0.12 | Terrestrial plants |
| Withanolide D | 470.60 | 5.8 (Antiproliferative) | 0.08 | Withania somnifera |
| Stigmasterol Lactone | 412.58 | 45.6 (Antioxidant) | 0.92 | Soybean derivatives |
Key Findings:
Structural Differentiation: this compound’s C-8 epimerization contrasts with the C-24 methylene group in 24-Methylenecycloartanone, leading to divergent binding interactions with glucocorticoid receptors . Withanolide D, a withanolide derivative, exhibits a more oxygenated structure, enhancing its antiproliferative potency but reducing solubility compared to this compound .
Bioactivity: this compound demonstrates superior anti-inflammatory activity (IC50 = 12.3 μM) compared to Stigmasterol Lactone (IC50 > 50 μM), likely due to its planar lactone ring facilitating membrane permeability . Withanolide D outperforms this compound in cytotoxicity assays (IC50 = 5.8 μM vs. 28.9 μM), attributed to its α,β-unsaturated ketone moiety .
Solubility and Pharmacokinetics :
- Stigmasterol Lactone’s higher solubility (0.92 mg/mL) suggests better bioavailability, whereas this compound’s lower solubility (0.45 mg/mL) may necessitate formulation enhancements for clinical use .
Mechanistic Insights:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
